molecular formula C11H12O3S B14833941 3-Cyclopropoxy-2-(methylthio)benzoic acid

3-Cyclopropoxy-2-(methylthio)benzoic acid

Cat. No.: B14833941
M. Wt: 224.28 g/mol
InChI Key: MQUYJLGJKXAMEV-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-(methylthio)benzoic acid is an organic compound with the molecular formula C11H12O3S It is a derivative of benzoic acid, featuring a cyclopropoxy group and a methylthio group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-(methylthio)benzoic acid typically involves the introduction of the cyclopropoxy and methylthio groups onto a benzoic acid derivative. One common method involves the reaction of 3-hydroxybenzoic acid with cyclopropyl bromide in the presence of a base to form the cyclopropoxy derivative. This intermediate is then reacted with methylthiol in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-(methylthio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-Cyclopropoxy-2-(methylthio)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-(methylthio)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyclopropoxy and methylthio groups can influence the compound’s binding affinity and specificity, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-2-(methylthio)benzoic acid: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    3-Cyclopropoxybenzoic acid: Lacks the methylthio group.

    2-(Methylthio)benzoic acid: Lacks the cyclopropoxy group.

Uniqueness

3-Cyclopropoxy-2-(methylthio)benzoic acid is unique due to the presence of both the cyclopropoxy and methylthio groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

3-cyclopropyloxy-2-methylsulfanylbenzoic acid

InChI

InChI=1S/C11H12O3S/c1-15-10-8(11(12)13)3-2-4-9(10)14-7-5-6-7/h2-4,7H,5-6H2,1H3,(H,12,13)

InChI Key

MQUYJLGJKXAMEV-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=C1OC2CC2)C(=O)O

Origin of Product

United States

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